molecular formula C5H8N4O2 B1339708 Ethyl 2-methyl-2H-tetrazole-5-carboxylate CAS No. 91511-38-5

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Cat. No. B1339708
CAS RN: 91511-38-5
M. Wt: 156.14 g/mol
InChI Key: XMYUKSXHYURGOL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a derivative of tetrazoles . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A method to synthesize Cu(II), Zn(II), Pb(II), and Cd(II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands, involving an in situ hydrolysis of 1 H-tetrazole-5-carboxylic acid ethyl ester sodium salt (17) was described .


Molecular Structure Analysis

The preferred conformations, infrared spectra, and photochemistry of matrix-isolated 1H- and 2H- tautomers of ethyl tetrazole-5-carboxylate (ET5C) were investigated . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole shows melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Click Chemistry

Tetrazole and its derivatives, including Ethyl 2-methyl-2H-tetrazole-5-carboxylate, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazole derivatives are often used in molecular docking studies to understand their interactions with biological targets .

Synthesis of Metallic Complexes

A method to synthesize Cu(II), Zn(II), Pb(II), and Cd(II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands was described, involving an in situ hydrolysis of 1 H-tetrazole-5-carboxylic acid ethyl ester sodium salt . This shows the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in the synthesis of metallic complexes.

Antihypertensive Drug Design

Compounds based on 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which is a derivative of Ethyl 2-methyl-2H-tetrazole-5-carboxylate, have been evaluated as a new class of angiotensin-II receptor antagonists . This suggests the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in the design of antihypertensive drugs.

Antioxidant Activity

The derivatives of Ethyl 2-methyl-2H-tetrazole-5-carboxylate have shown significant free radical scavenging potentials . This indicates the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in the development of antioxidant drugs.

Urease Inhibition

Most of the synthesized analogs of Ethyl 2-methyl-2H-tetrazole-5-carboxylate showed urease inhibitory actions . This suggests the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in the development of drugs for the treatment of diseases related to urease activity.

Cytotoxicity

The synthesized compounds of Ethyl 2-methyl-2H-tetrazole-5-carboxylate exhibited fine activity against the A549 cell line with acceptable IC50 values . This indicates the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in the development of anticancer drugs.

Protein Binding Studies

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . This suggests the potential of Ethyl 2-methyl-2H-tetrazole-5-carboxylate in protein binding studies.

Mechanism of Action

Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Safety and Hazards

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is classified as a flammable solid . It should be stored at ambient temperatures . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces .

Future Directions

The quantity and the interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increases . This heteroaromatic system contains the maximum number of nitrogen atoms, which is the reason why tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensin II antagonists, etc.) . Because of the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .

properties

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

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